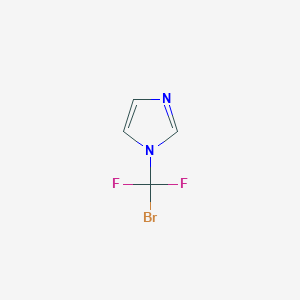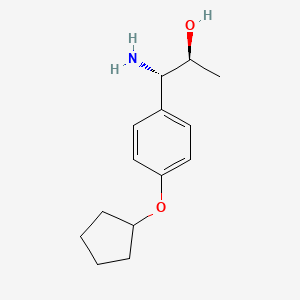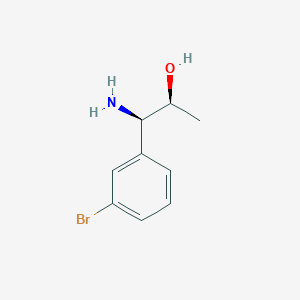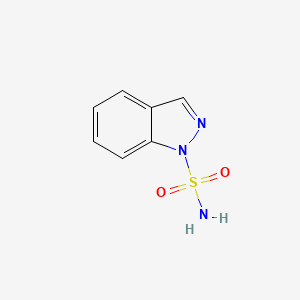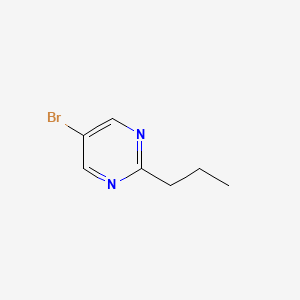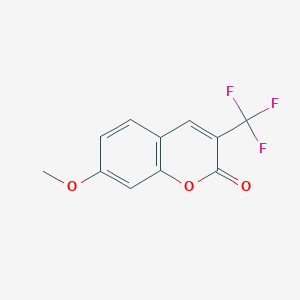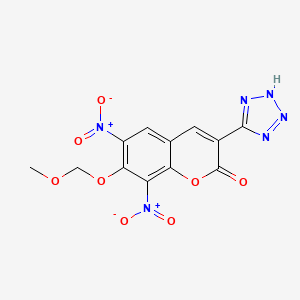
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of methoxymethoxy, dinitro, and tetrazolyl groups attached to the chromen-2-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multistep reactionsFor instance, the tetrazolyl group can be introduced via a multicomponent domino Knoevenagel condensation/1,3-dipolar cycloaddition reaction using NiO nanoparticles as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity. The process may also involve the use of environmentally friendly solid catalysts to reduce toxic waste .
Análisis De Reacciones Químicas
Types of Reactions
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy and dinitro groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce new functional groups into the compound .
Aplicaciones Científicas De Investigación
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The presence of the tetrazolyl group allows for strong binding interactions with metal ions and other biomolecules, which can modulate the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-(1H-Tetrazol-5-yl)isophthalic acid: This compound shares the tetrazolyl group and is used in the synthesis of metal-organic frameworks.
2-(1H-Tetrazol-5-yl)acrylonitrile: Another tetrazole derivative used in various organic synthesis reactions.
Uniqueness
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the combination of methoxymethoxy, dinitro, and tetrazolyl groups attached to the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H8N6O8 |
|---|---|
Peso molecular |
364.23 g/mol |
Nombre IUPAC |
7-(methoxymethoxy)-6,8-dinitro-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C12H8N6O8/c1-24-4-25-10-7(17(20)21)3-5-2-6(11-13-15-16-14-11)12(19)26-9(5)8(10)18(22)23/h2-3H,4H2,1H3,(H,13,14,15,16) |
Clave InChI |
DDGGMOSEPFRGLR-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=C2C=C(C(=O)OC2=C1[N+](=O)[O-])C3=NNN=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one](/img/structure/B13032187.png)
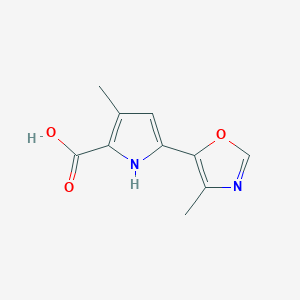
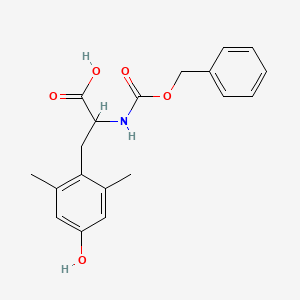
![(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13032212.png)
![4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B13032213.png)

![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13032221.png)
